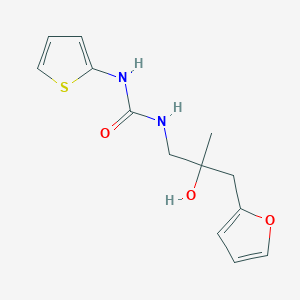
1-(3-(Furan-2-yl)-2-hydroxy-2-methylpropyl)-3-(thiophen-2-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(3-(Furan-2-yl)-2-hydroxy-2-methylpropyl)-3-(thiophen-2-yl)urea is a useful research compound. Its molecular formula is C13H16N2O3S and its molecular weight is 280.34. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
1-(3-(Furan-2-yl)-2-hydroxy-2-methylpropyl)-3-(thiophen-2-yl)urea is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, examining its mechanisms of action, antimicrobial properties, and potential therapeutic applications.
Chemical Structure and Properties
The compound consists of a furan ring, a thiophene moiety, and a urea functional group, which contribute to its biological activity. The presence of these heterocycles enhances the compound's ability to interact with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C13H15N1O3S |
| Molecular Weight | 265.33 g/mol |
| CAS Number | 1787902-88-8 |
The biological activity of this compound is primarily attributed to its ability to form hydrogen bonds and engage in π-π interactions with molecular targets such as enzymes and receptors. These interactions can modulate various biochemical pathways, leading to its observed pharmacological effects .
Antimicrobial Activity
Recent studies have highlighted the compound's antimicrobial properties against a range of pathogens. The effectiveness of this compound was evaluated using Minimum Inhibitory Concentration (MIC) assays against several bacterial strains.
Table 1: Antimicrobial Activity Against Test Pathogens
| Pathogen | MIC (mg/L) | Activity Type |
|---|---|---|
| Escherichia coli | 0.01 | Bactericidal |
| Salmonella typhi | 0.001 | Bactericidal |
| Staphylococcus aureus | 1.0 | Bacteriostatic |
| Bacillus subtilis | Not inhibited | No activity |
The compound exhibited strong bactericidal activity against Escherichia coli and Salmonella typhi , while showing bacteriostatic properties against Staphylococcus aureus . Notably, it did not inhibit Bacillus subtilis , indicating a selective action against certain bacterial strains .
Case Studies
In one study, the synthesis and bioactivity of related compounds were investigated, revealing that structural modifications could significantly impact antimicrobial efficacy. For instance, derivatives with varying substituents on the furan or thiophene rings demonstrated differing levels of activity, suggesting that careful design can enhance therapeutic potential .
Properties
IUPAC Name |
1-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]-3-thiophen-2-ylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3S/c1-13(17,8-10-4-2-6-18-10)9-14-12(16)15-11-5-3-7-19-11/h2-7,17H,8-9H2,1H3,(H2,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMKHYMBZHDMADS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CO1)(CNC(=O)NC2=CC=CS2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














